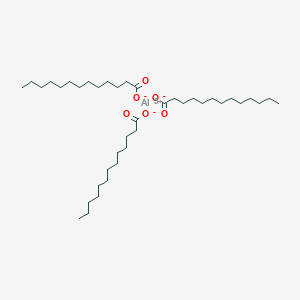

Aluminum;tridecanoate

Description

Aluminum tridecanoate is the aluminum salt of tridecanoic acid (C13H26O2), a medium-chain fatty acid (MCFA). While direct data on its chemical properties are sparse in the provided evidence, tridecanoic acid derivatives, such as ethyl tridecanoate, have been identified in plant extracts and wines . Notably, tridecanoate (C10:0, decanoic acid) has demonstrated metabolic benefits in murine studies, improving glucose homeostasis and preventing diet-induced obesity . Aluminum tridecanoate likely shares the carboxylate-aluminum coordination seen in other aluminum carboxylates, such as aluminum stearate, but its shorter chain length may confer distinct physicochemical and biological properties.

Properties

CAS No. |

10327-54-5 |

|---|---|

Molecular Formula |

C39H75AlO6 |

Molecular Weight |

667 g/mol |

IUPAC Name |

aluminum;tridecanoate |

InChI |

InChI=1S/3C13H26O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13(14)15;/h3*2-12H2,1H3,(H,14,15);/q;;;+3/p-3 |

InChI Key |

HGORXCDTVCJWHD-UHFFFAOYSA-K |

SMILES |

CCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCC(=O)[O-].[Al+3] |

Canonical SMILES |

CCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCC(=O)[O-].[Al+3] |

Synonyms |

Tritridecanoic acid aluminum salt |

Origin of Product |

United States |

Comparison with Similar Compounds

Aluminum Tridecanoate vs. Aluminum Stearate (Aluminum Octadecanoate)

Aluminum stearate (C54H105AlO6), the aluminum salt of stearic acid (C18:0), is a well-characterized compound used as a thickening agent in cosmetics and pharmaceuticals . Key comparisons include:

Key Findings :

- Chain Length Effects: Shorter-chain aluminum carboxylates like aluminum tridecanoate are expected to exhibit higher solubility in polar solvents compared to aluminum stearate, which is highly hydrophobic. This property may influence their bioavailability in biological systems.

- Biological Activity: Tridecanoate’s metabolic benefits in mice suggest that its aluminum salt could be explored for functional food or pharmaceutical applications targeting obesity and diabetes . In contrast, aluminum stearate’s primary use is industrial due to its stability and water-repellent properties .

Aluminum Tridecanoate vs. Ethyl Tridecanoate

Ethyl tridecanoate (C15H30O2), an ester derivative, differs structurally from aluminum tridecanoate but shares the same fatty acid backbone.

Key Findings :

- Chemical Behavior: Aluminum tridecanoate, as a salt, is ionic and water-soluble under specific conditions, whereas ethyl tridecanoate is nonpolar and volatile, making it suitable for fragrance applications .

- Biological Roles: Ethyl tridecanoate in Ziziphus lotus extracts showed cytotoxic activity in fractions containing 13-epimanool, but its ester form lacks the ionic interactions critical for aluminum salt functionality .

Comparison with Other Aluminum Carboxylates

Aluminum complexes with phenoxyimino-phenoxy ligands (e.g., tridentate ligands in catalysis) highlight the versatility of aluminum in coordination chemistry . However, these differ fundamentally from aluminum carboxylates, which rely on carboxylate-Al<sup>3+</sup> bonding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.